molecular formula C25H33NO5 B6104381 ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate

Numéro de catalogue B6104381
Poids moléculaire: 427.5 g/mol
Clé InChI: SEIVAADTHDKHQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as EHP-101, is a novel cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and cancer.

Mécanisme D'action

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate is a CB2 receptor agonist, which means that it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found on immune cells and play a crucial role in regulating immune function and inflammation. By activating CB2 receptors, this compound can modulate immune function and reduce inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. This compound has also been shown to have anticancer effects by inducing apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate is its selectivity for CB2 receptors, which reduces the risk of adverse effects associated with non-selective cannabinoid agonists. Additionally, this compound has been shown to have good oral bioavailability, making it a suitable candidate for oral administration. However, one of the limitations of this compound is its limited solubility, which can make it challenging to formulate for certain applications.

Orientations Futures

There are several future directions for the research and development of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate. One potential direction is the development of this compound as a therapeutic agent for multiple sclerosis and other autoimmune diseases. Additionally, this compound could be explored as a potential treatment for neuropathic pain and cancer. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves several steps, including the reaction of 4-(2-hydroxyethoxy)benzyl chloride with piperidine, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final step involves the esterification of the resulting compound with ethyl chloroformate to obtain this compound.

Applications De Recherche Scientifique

Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. In a study conducted on mice with multiple sclerosis, this compound was found to reduce inflammation and improve motor function. Additionally, this compound has been shown to have antitumor effects in various cancer cell lines.

Propriétés

IUPAC Name

ethyl 1-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO5/c1-3-30-24(28)25(17-21-6-4-7-23(16-21)29-2)12-5-13-26(19-25)18-20-8-10-22(11-9-20)31-15-14-27/h4,6-11,16,27H,3,5,12-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIVAADTHDKHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)OCCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.